molecular formula C10H18O2 B1297597 Ethyl 7-octenoate CAS No. 35194-38-8

Ethyl 7-octenoate

Cat. No.: B1297597
CAS No.: 35194-38-8
M. Wt: 170.25 g/mol
InChI Key: DWMKJZMYLQUIDA-UHFFFAOYSA-N
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Description

Ethyl 7-octenoate, also known as 7-octenoic acid ethyl ester, is an organic compound with the molecular formula C10H18O2. It is an ester formed from 7-octenoic acid and ethanol. This compound is known for its fruity aroma and is often used in the flavor and fragrance industry.

Preparation Methods

Ethyl 7-octenoate can be synthesized through the esterification of 7-octenoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions generally involve heating the mixture to reflux to drive the reaction to completion. Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 7-octenoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 7-octenoic acid.

    Reduction: It can be reduced to form the corresponding alcohol, 7-octen-1-ol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 7-octenoic acid and ethanol.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for hydrolysis. The major products formed from these reactions are 7-octenoic acid, 7-octen-1-ol, and various substituted derivatives.

Scientific Research Applications

Ethyl 7-octenoate has several scientific research applications:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Its fruity aroma makes it useful in studies of olfactory receptors and scent perception.

    Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.

    Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to products.

Mechanism of Action

The mechanism by which ethyl 7-octenoate exerts its effects is primarily through its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a fruity aroma. The molecular targets involved are the olfactory receptors, and the pathways include the activation of G-protein coupled receptors and subsequent signal transduction cascades.

Comparison with Similar Compounds

Ethyl 7-octenoate can be compared with other similar esters, such as ethyl hexanoate and ethyl octanoate. These compounds share similar structures and functional groups but differ in the length of their carbon chains and the position of the double bond. This compound is unique due to its specific chain length and the presence of a double bond at the seventh carbon, which imparts distinct chemical and sensory properties.

Similar compounds include:

  • Ethyl hexanoate
  • Ethyl octanoate
  • Ethyl decanoate

Each of these compounds has its own unique set of properties and applications, making this compound a valuable compound in its own right.

Properties

IUPAC Name

ethyl oct-7-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3H,1,4-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMKJZMYLQUIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337703
Record name Ethyl 7-octenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35194-38-8
Record name Ethyl 7-octenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of ethyl 7-octenoate in wine production, and how does its presence influence the sensory characteristics of wine?

A1: this compound is an ethyl ester that contributes fruity notes to wine []. Research has shown that the yeast species Hanseniaspora opuntiae can significantly increase the concentration of this compound during the fermentation process of 'Sideritis' wine []. This increase, along with other esters, leads to an overall improvement in the aroma profile and acceptance of the wine [].

Q2: Can this compound be used as a starting material in organic synthesis?

A2: Yes, this compound serves as a valuable starting material in organic synthesis. For instance, it can undergo branch-selective allylic acyloxylation using a palladium catalyst, 1,4-benzoquinone, and silver carbonate as an additive []. This reaction yields a product that can be further converted into ethyl 6,8-dihydroxyoctanoate, a key intermediate in synthesizing (R)-α-lipoic acid [].

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